Esomeprazole magnesium trihydrate

Pharmacodynamics Gastroenterology GERD

Esomeprazole magnesium trihydrate is the single S-enantiomer PPI engineered to minimize interindividual variability and enhance pharmacokinetic predictability over racemic omeprazole. Its distinct magnesium salt trihydrate solid-state form delivers critical hygroscopicity and stability profiles required for enteric-coated dosage form development. Substitution with racemic omeprazole or alternative salts is scientifically unsound due to enantiomer-specific CYP2C19 metabolism and differing physicochemical properties. This compound serves as an essential reference standard for chiral purity testing and a selective probe substrate for CYP2C19 pharmacogenomic studies. Choose this API for reproducible acid suppression research and novel formulation validation.

Molecular Formula C34H42MgN6O9S2
Molecular Weight 767.2 g/mol
CAS No. 217087-09-7
Cat. No. B1662524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsomeprazole magnesium trihydrate
CAS217087-09-7
SynonymsEsomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole
Molecular FormulaC34H42MgN6O9S2
Molecular Weight767.2 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2]
InChIInChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;/t2*24-;;;;/m00..../s1
InChIKeyVEVZQDGATGBLIC-OXLUMUBXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 5 g / 0.05 kg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Esomeprazole Magnesium Trihydrate CAS 217087-09-7: A Chiral Proton Pump Inhibitor with Differentiated Pharmacokinetics


Esomeprazole magnesium trihydrate (CAS 217087-09-7) is the magnesium salt trihydrate form of the S-enantiomer of omeprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion via specific, irreversible inhibition of the gastric H+/K+-ATPase [1]. It is the only PPI developed as a single optical isomer drug, a chirality-based strategy designed to reduce interindividual variability and enhance pharmacokinetic predictability relative to racemic PPIs such as omeprazole [2]. This compound is supplied as a white to slightly colored, slightly hygroscopic crystalline powder, and it is formulated as an enteric-coated product to protect it from acid-mediated degradation prior to absorption [3].

Why Esomeprazole Magnesium Trihydrate Cannot Be Substituted with Racemic Omeprazole or Other PPI Salts


Direct substitution with racemic omeprazole or alternative esomeprazole salts is scientifically unsound due to enantiomer-specific metabolism and physicochemical distinctions. The R-isomer in racemic omeprazole exhibits different CYP2C19 metabolism, leading to higher interindividual variability and lower bioavailability in extensive metabolizers compared to the S-enantiomer (esomeprazole) [1]. Furthermore, the magnesium salt trihydrate is a distinct crystalline entity with specific hygroscopicity and stability profiles that differ from the sodium or strontium salts; a change in salt form or hydration state can alter dissolution, stability, and manufacturability, requiring reformulation and new regulatory approval [2]. These pharmacologic and solid-state differences preclude simple interchangeability without compromising efficacy consistency and quality control.

Quantitative Differentiation of Esomeprazole Magnesium Trihydrate: Head-to-Head Data vs. Comparators


Superior 24-Hour Intragastric pH Control vs. Racemic Omeprazole

In a randomized, double-blind, crossover study of 36 patients with GERD, esomeprazole 40 mg (as the magnesium salt) maintained intragastric pH > 4 for a mean of 16.8 hours, compared to 10.5 hours for omeprazole 20 mg (P < 0.001) [1]. The 24-hour median intragastric pH was 4.9 for esomeprazole 40 mg versus 3.6 for omeprazole 20 mg (P < 0.001) [1]. This demonstrates a substantial and statistically significant increase in acid suppression time for the S-enantiomer.

Pharmacodynamics Gastroenterology GERD

Enhanced Systemic Bioavailability and Lower Interpatient Variability vs. Omeprazole

The bioavailability of esomeprazole increases with repeated dosing, reaching approximately 90% after once-daily administration of 40 mg for 5 days, compared to only 64% after a single dose [1]. In contrast, the R-isomer of omeprazole exhibits lower bioavailability and is a substrate for CYP2C19, contributing to higher interpatient variability. Esomeprazole's AUC is 80% higher than omeprazole at a 20 mg dose, and its interpatient variability in AUC and intragastric pH is significantly reduced [2].

Pharmacokinetics Bioavailability CYP2C19 Polymorphism

Superior Nighttime Acid Suppression vs. Comparator PPIs

A randomized controlled trial in extensive metabolizer GERD patients found that esomeprazole 40 mg maintained intragastric pH > 4 for a mean of 14.0 hours, significantly longer than rabeprazole 20 mg (12.1 h), omeprazole 20 mg (11.8 h), lansoprazole 30 mg (11.5 h), and pantoprazole 40 mg (10.1 h) (p ≤ 0.001 for all comparisons) [1]. A separate study showed esomeprazole provided nighttime acid suppression (pH > 4) for 36.1% of the time, a relevant benchmark for assessing nocturnal reflux control [2].

Pharmacodynamics Nighttime GERD PPI Comparison

Distinct Solid-State Stability and Solubility Profile vs. Sodium Salt

The magnesium trihydrate salt exhibits specific stability characteristics. In solution, it degrades rapidly in acidic media but has a half-life of 19 hours at 25°C and 8 hours at 37°C in pH 6.8 buffer . This is distinct from the sodium salt, which is chemically and physically stable in infusion solutions at 0.4-0.8 mg/mL for at least 2 days at room temperature and 5 days under refrigeration . The trihydrate form is slightly hygroscopic, a property that impacts handling and storage [1].

Pharmaceutical Formulation Stability Solubility

Optimal Research and Industrial Use Cases for Esomeprazole Magnesium Trihydrate


Pharmacodynamic Studies Requiring Maximal and Predictable Acid Suppression

Esomeprazole magnesium trihydrate is the preferred agent for clinical or preclinical pharmacodynamic studies where maximizing intragastric pH control and minimizing interpatient variability are critical endpoints. As demonstrated, it provides a 60% increase in time with pH > 4 compared to omeprazole 20 mg and significantly outperforms other PPIs in extensive metabolizers [1]. This makes it the ideal positive control or intervention in studies evaluating new therapies for GERD, erosive esophagitis, or conditions where acid suppression is a key outcome measure.

Formulation Development of Immediate-Release or Delayed-Release Oral Products

The compound's pH-dependent stability profile—specifically its rapid degradation in acidic media but acceptable stability in alkaline conditions (half-life 19 hours at pH 6.8) —necessitates an enteric coating in oral solid dosage forms. This property makes esomeprazole magnesium trihydrate the definitive active pharmaceutical ingredient (API) for developing and validating novel enteric-coated formulations, including pellets, tablets, and multiparticulate systems. It serves as a benchmark for dissolution testing and stability studies in acidic and neutral pH environments.

Chiral Purity Analysis and Reference Standard Use

As the single S-enantiomer of omeprazole, esomeprazole magnesium trihydrate is a critical reference standard for enantiomeric purity testing. The British Pharmacopoeia monograph specifies enantiomeric purity via chiral liquid chromatography using an α1-acid glycoprotein column [2]. Its well-defined optical rotation and chiral separation methods make it essential for quality control laboratories ensuring the stereochemical integrity of both esomeprazole API and finished products, and for distinguishing it from the racemic mixture or R-isomer contaminants.

In Vitro Metabolism Studies on CYP2C19 and CYP3A4 Polymorphisms

Esomeprazole's metabolism is primarily mediated by CYP2C19, with CYP3A4 contributing to a lesser extent. Its pharmacokinetic profile is known to be influenced by CYP2C19 polymorphisms, with extensive metabolizers (EMs) exhibiting lower exposure than poor metabolizers (PMs) [3]. Esomeprazole magnesium trihydrate is therefore an ideal probe substrate for in vitro studies using human liver microsomes or recombinant CYP enzymes to investigate genotype-phenotype relationships, drug-drug interaction potential, and the impact of genetic variation on PPI clearance and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esomeprazole magnesium trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.